4-Quinolinamine,N-hydroxy-8-methyl-,1-oxide
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Overview
Description
4-Quinolinamine, N-hydroxy-8-methyl-, 1-oxide is an organic compound with the molecular formula C10H10N2O2. It belongs to the class of hydroquinolines, which are derivatives of quinoline.
Preparation Methods
The synthesis of 4-Quinolinamine, N-hydroxy-8-methyl-, 1-oxide involves several steps. One common method includes the alkylation of substituted 8-hydroxyquinoline with appropriate reagents under controlled conditions. The reaction typically involves the use of solvents like dichloromethane and catalysts such as tetrabutylammonium iodide (TBAI) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-Quinolinamine, N-hydroxy-8-methyl-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. As a weak oxidizing agent, it can participate in redox reactions. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and sodium hydroxide for alkylation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Quinolinamine, N-hydroxy-8-methyl-, 1-oxide involves its interaction with molecular targets and pathways within cells. It is believed to exert its effects by interfering with the metabolic processes of pathogens, leading to their inhibition or death . The exact molecular targets and pathways are still under investigation, but its broad-spectrum activity suggests multiple modes of action.
Comparison with Similar Compounds
4-Quinolinamine, N-hydroxy-8-methyl-, 1-oxide can be compared with other hydroquinoline derivatives, such as 8-hydroxyquinoline and its various substituted forms . These compounds share similar structural features but may differ in their biological activities and applications. The unique combination of functional groups in 4-Quinolinamine, N-hydroxy-8-methyl-, 1-oxide contributes to its distinct properties and potential advantages over other related compounds .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(NZ)-N-(1-hydroxy-8-methylquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-2-4-8-9(11-13)5-6-12(14)10(7)8/h2-6,13-14H,1H3/b11-9- |
InChI Key |
AIOLJSDNWFCUIF-LUAWRHEFSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)/C(=N\O)/C=CN2O |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NO)C=CN2O |
Origin of Product |
United States |
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